N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a purine derivative, a fluorinated sugar moiety, and a phosphono hydrogen phosphate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps, including the preparation of the purine derivative, the fluorinated sugar moiety, and the final coupling reaction to form the complete molecule. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in various industrial processes, including the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives, fluorinated sugars, and phosphono hydrogen phosphate analogs. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.
Uniqueness
The uniqueness of N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its combination of a purine base, a fluorinated sugar, and a phosphono hydrogen phosphate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H32FN6O13P3 |
---|---|
Molecular Weight |
640.4 g/mol |
IUPAC Name |
N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17FN5O13P3.C6H15N/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19;1-4-7(5-2)6-3/h3-6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,13,16,19)(H2,20,21,22);4-6H2,1-3H3/t4-,5?,6-,9-,11-;/m1./s1 |
InChI Key |
IZZBJQQXPMZLRV-VGJFTDQKSA-N |
Isomeric SMILES |
CCN(CC)CC.C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=N)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Canonical SMILES |
CCN(CC)CC.CC1(C(C(OC1N2C=NC3C2=NC(=N)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.